N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
Description
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a structurally complex oxalamide derivative featuring a pyrrolidine ring sulfonylated at the 1-position with a 2,5-dimethylphenyl group and a furan-2-ylmethyl substituent. The oxalamide backbone (N1,N2-linked carbonyl groups) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems . Though specific data on this compound’s applications are absent in the provided evidence, structural analogs suggest possible roles in agrochemical or pharmaceutical contexts, particularly given the prevalence of sulfonamides and furans in bioactive molecules .
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-14-7-8-15(2)18(11-14)29(26,27)23-9-3-5-16(23)12-21-19(24)20(25)22-13-17-6-4-10-28-17/h4,6-8,10-11,16H,3,5,9,12-13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNINDHYUHVTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a sulfonamide group, a pyrrolidine ring, and an oxalamide moiety, contributes to its diverse biological activities.
- Molecular Formula : C21H24N3O4S
- Molecular Weight : 433.5 g/mol
- CAS Number : 896287-28-8
The presence of the sulfonyl group enhances its binding interactions with proteins and enzymes, potentially leading to modulation of their activities. The pyrrolidine ring increases the compound's binding affinity, while the oxalamide improves its stability and solubility in biological environments .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key aspects include:
- Protein Binding : The sulfonamide group may facilitate strong interactions with target proteins, possibly inhibiting or altering their function.
- Enzyme Modulation : The structural components suggest potential for enzyme inhibition, which is crucial for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activity. For instance, studies on related oxalamides have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Moderate |
| Salmonella typhi | Significant |
The compound's effectiveness against these strains suggests that it could be developed into an antimicrobial agent .
Cytotoxicity
In vitro cytotoxicity assays have been conducted to assess the safety profile of related compounds. The Brine Shrimp bioassay has been utilized to evaluate cytotoxic properties, indicating that some derivatives exhibit moderate toxicity levels, which is essential for determining therapeutic windows .
Case Studies
- Antibacterial Studies : A study evaluated the antibacterial activity of various oxalamide derivatives against common pathogens. Results showed that certain derivatives exhibited higher activity than standard antibiotics, suggesting potential for further development as antimicrobial agents.
- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that this compound could inhibit specific enzymes involved in bacterial metabolism, thus providing a mechanism for its antibacterial properties.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Features of Selected Analogs
Key Observations:
Oxalamide Backbone: Both the target compound and compound (9) utilize the oxalamide scaffold, which is associated with hydrogen-bond donor/acceptor capacity.
Sulfonamide Functionality: The target’s 2,5-dimethylphenyl sulfonyl group contrasts with tolylfluanid’s dimethylamino-sulfonyl and dichloro-fluoro substituents.
Heterocyclic Moieties: The furan in the target compound may confer greater metabolic stability compared to compound (9)’s phenol, as furans are less prone to phase II conjugation (e.g., glucuronidation) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide, and how can purity be ensured?
- Methodology : The synthesis typically involves:
Intermediate Preparation : Synthesis of (2,5-dimethylphenyl)sulfonyl-pyrrolidine via sulfonylation of pyrrolidine using 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Coupling Reactions : The oxalamide backbone is formed by reacting the pyrrolidine intermediate with ethyl oxalyl chloride, followed by coupling with furan-2-ylmethylamine. Activation agents like DCC/HOBt or EDC are often employed .
Purification : Silica gel column chromatography (eluting with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures are critical for achieving >95% purity. LC-MS and NMR are used for validation .
Q. How can the molecular structure and stereochemistry of this compound be confirmed?
- Methodology :
- NMR Spectroscopy : H and C NMR (e.g., DMSO-, 400 MHz) resolve peaks for the sulfonyl group (δ ~2.5 ppm for methyl protons), pyrrolidine ring (δ ~1.5–3.0 ppm), and furan protons (δ ~6.3–7.4 ppm). NOESY experiments clarify stereochemistry .
- LC-MS : Confirm molecular weight (e.g., APCI+ m/z ~430.52) and purity (>95% by HPLC) .
- X-ray Crystallography : If single crystals are obtained, this provides definitive stereochemical assignment .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. The sulfonyl and oxalamide groups may reduce aqueous solubility, necessitating surfactants (e.g., Tween-80) .
- Stability : Monitor degradation via HPLC under varying pH (3–9) and temperatures (4–37°C). Oxalamides are prone to hydrolysis under strongly acidic/basic conditions .
Advanced Research Questions
Q. How does the sulfonyl-pyrrolidine moiety influence binding affinity in enzyme inhibition studies?
- Methodology :
- Molecular Docking : Compare docking scores (e.g., AutoDock Vina) of the target compound with analogs lacking the sulfonyl group. The sulfonyl group enhances hydrogen bonding with catalytic residues (e.g., in soluble epoxide hydrolase) .
- SAR Studies : Synthesize analogs with substituent variations (e.g., 2,4-dimethylphenyl vs. 2,5-dimethylphenyl). Activity data (IC) can reveal steric and electronic effects .
- Example : In epoxide hydrolase inhibitors, 2,5-dimethylphenyl sulfonyl groups improve potency by 3-fold compared to unsubstituted analogs .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests).
- Metabolic Stability : Test liver microsome stability (e.g., human/rat CYP450 isoforms) to identify rapid degradation that may explain discrepancies between enzyme- and cell-based assays .
- Off-Target Screening : Use broad-panel kinase or GPCR assays to identify non-specific interactions .
Q. How can stereochemical heterogeneity impact pharmacological outcomes, and how is it addressed?
- Methodology :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate enantiomers.
- In Vivo Testing : Compare pharmacokinetics (e.g., AUC, ) and efficacy of individual enantiomers in animal models. For example, one enantiomer may exhibit 10-fold higher bioavailability due to reduced metabolic clearance .
Q. What computational methods predict the compound’s ADMET properties?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
